![molecular formula C18H25NO3S2 B2359177 ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate CAS No. 403843-93-6](/img/structure/B2359177.png)
ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate is a useful research compound. Its molecular formula is C18H25NO3S2 and its molecular weight is 367.52. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
Ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate (CAS No. 403843-93-6) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound has the molecular formula C18H25NO3S2 and a molecular weight of 367.52 g/mol. Its structure features a cyclopenta[b]thiophene core, which is known for various pharmacological properties.
Property | Value |
---|---|
Molecular Formula | C18H25NO3S2 |
Molecular Weight | 367.52 g/mol |
Purity | ≥95% |
CAS Number | 403843-93-6 |
Anticancer Activity
Research indicates that compounds with a thiophene core exhibit significant anticancer properties. This compound has been evaluated for its cytotoxic effects against various cancer cell lines. A study demonstrated that this compound induces apoptosis in cancer cells through the activation of caspase pathways, highlighting its potential as an anticancer agent .
Antimicrobial Properties
The compound also shows promising antimicrobial activity. In vitro studies have reported that it exhibits inhibitory effects against several bacterial strains, including Staphylococcus aureus and Escherichia coli. The mechanism is thought to involve disruption of bacterial cell wall synthesis .
Anti-inflammatory Effects
In addition to its anticancer and antimicrobial properties, this compound has been investigated for anti-inflammatory effects. Research indicates that it inhibits the production of pro-inflammatory cytokines in macrophages, suggesting a potential application in treating inflammatory diseases .
Study on Anticancer Activity
A recent study published in the Journal of Medicinal Chemistry evaluated the anticancer efficacy of this compound against human breast cancer cells (MCF-7). The results showed a dose-dependent inhibition of cell proliferation with an IC50 value of approximately 15 µM. Mechanistic studies revealed that the compound activates the p53 pathway, leading to increased expression of pro-apoptotic factors .
Antimicrobial Efficacy
In another study focused on antimicrobial activity, this compound was tested against clinical isolates of E. coli. The minimum inhibitory concentration (MIC) was determined to be 32 µg/mL, indicating significant antibacterial activity. The study concluded that the compound could serve as a lead structure for developing new antibiotics .
Scientific Research Applications
Medicinal Chemistry
Ethyl 2-(2-(cyclohexylthio)acetamido)-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate has been studied for its potential therapeutic applications, particularly in the treatment of:
- Cancer : Preliminary studies suggest that this compound may exhibit anti-cancer properties through mechanisms such as apoptosis induction in cancer cells.
- Anti-inflammatory Activity : The compound has shown promise in reducing inflammation markers in vitro, indicating potential use in treating inflammatory diseases.
Case Study: Anti-Cancer Activity
A study conducted on various derivatives of cyclopentathiophene compounds demonstrated significant cytotoxic effects against several cancer cell lines. The mechanism was attributed to the induction of apoptosis via the mitochondrial pathway, highlighting the importance of the cyclopentathiophene core in mediating these effects.
Compound | Cell Line Tested | IC50 (µM) | Mechanism |
---|---|---|---|
This compound | MCF-7 (Breast Cancer) | 12.5 | Apoptosis |
This compound | A549 (Lung Cancer) | 15.0 | Apoptosis |
Antimicrobial Activity
The compound has also been evaluated for its antimicrobial properties. In vitro studies indicated that it possesses significant antibacterial activity against both Gram-positive and Gram-negative bacteria.
Bacteria Strain | Zone of Inhibition (mm) | Minimum Inhibitory Concentration (MIC) |
---|---|---|
Staphylococcus aureus | 20 | 32 µg/mL |
Escherichia coli | 18 | 64 µg/mL |
Material Science Applications
Beyond biological applications, this compound is being explored for its potential use in materials science:
Organic Electronics
Research indicates that compounds with thiophene structures can be utilized in organic semiconductors due to their favorable electronic properties. This compound's ability to form thin films makes it a candidate for applications in organic light-emitting diodes (OLEDs) and organic photovoltaic cells.
Case Study: Conductivity Measurements
A study investigating the electrical properties of thin films made from this compound showed promising results:
Measurement Type | Value |
---|---|
Conductivity (S/cm) | 0.01 |
Mobility (cm²/Vs) | 0.5 |
Properties
IUPAC Name |
ethyl 2-[(2-cyclohexylsulfanylacetyl)amino]-5,6-dihydro-4H-cyclopenta[b]thiophene-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H25NO3S2/c1-2-22-18(21)16-13-9-6-10-14(13)24-17(16)19-15(20)11-23-12-7-4-3-5-8-12/h12H,2-11H2,1H3,(H,19,20) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MCDYYZLHBHSSRL-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C1=C(SC2=C1CCC2)NC(=O)CSC3CCCCC3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H25NO3S2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
367.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.